molecular formula C7H6BrI B1463585 2-Bromo-1-iodo-3-methylbenzene CAS No. 888214-21-9

2-Bromo-1-iodo-3-methylbenzene

Cat. No.: B1463585
CAS No.: 888214-21-9
M. Wt: 296.93 g/mol
InChI Key: KEGQEFDADWTVBG-UHFFFAOYSA-N
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Description

2-Bromo-1-iodo-3-methylbenzene is an organic compound with the molecular formula C₇H₆BrI. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methyl group. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-iodo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-iodo-3-methylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-iodo-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include benzyl derivatives.

Scientific Research Applications

2-Bromo-1-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-1-iodo-3-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine or iodine atom on the benzene ring acts as an electrophile, facilitating the formation of a positively charged intermediate (benzenonium ion). This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-iodotoluene
  • 3-Bromo-2-iodotoluene
  • 1-Bromo-2-iodobenzene

Uniqueness

2-Bromo-1-iodo-3-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2-bromo-1-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGQEFDADWTVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679253
Record name 2-Bromo-1-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888214-21-9
Record name 2-Bromo-1-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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